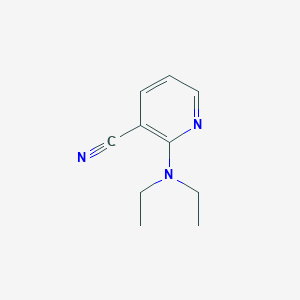
3-Cyano-2-diethylaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-diethylaminopyridine can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 3-Cyano-2-diethylaminopyridine include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Cyano-2-diethylaminopyridine can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .Aplicaciones Científicas De Investigación
Application in Cancer Research
Field
Biomedical Sciences - Oncology
Summary of Application
2-(diethylamino)nicotinonitrile and its derivatives have been studied for their cytotoxic activity against different tumor cell lines . These compounds have shown promising results in inhibiting the growth of cancer cells .
Methods of Application
The compounds were synthesized and then subjected to cytotoxic activity tests against five different tumor cell lines, including HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast-ER negative), and MCF7 (breast-ER positive), in addition to HSF1184 (normal human fibroblast) using the MTT assay .
Results or Outcomes
Compounds 2d and 3e were found to exhibit promising cytotoxicity with IC50 of <20 µM against all different tested tumor cell lines . In addition, these compounds showed high selectivity (40–287 folds) for tumor cells over normal cells .
Application in Synthetic Chemistry
Field
Chemistry - Synthetic Organic Chemistry
Summary of Application
The biological and medicinal properties of 2-(diethylamino)nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds .
Methods of Application
Various synthetic routes to nicotine nitriles have been developed and studied . These routes are important for the synthesis of these compounds, which have shown potent biological activity .
Results or Outcomes
The development of these synthetic routes has enabled the production of nicotine nitriles, which are of special synthetic importance .
Application in Photophysical Investigations
Field
Summary of Application
2-(diethylamino)nicotinonitrile compounds have been investigated for their photophysical properties .
Methods of Application
The compounds were synthesized and their photophysical properties were studied .
Results or Outcomes
Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Application in Drug Development
Field
Pharmaceutical Sciences - Drug Development
Summary of Application
Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have been synthesized using nicotinonitrile and its derivatives due to their wide range of therapeutic activities .
Methods of Application
The drugs are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized drugs are then subjected to various tests to determine their therapeutic activities .
Results or Outcomes
The drugs synthesized using nicotinonitrile and its derivatives have shown promising therapeutic activities and are available in the market .
Application in Electrical Materials
Field
Materials Science - Electrical Materials
Summary of Application
Some nicotinonitrile derivatives are used as electrical materials . These materials have shown promising properties for use in various electrical applications .
Methods of Application
The electrical materials are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized materials are then subjected to various tests to determine their electrical properties .
Results or Outcomes
The electrical materials synthesized using nicotinonitrile and its derivatives have shown promising electrical properties .
Application in Optical Materials
Field
Materials Science - Optical Materials
Summary of Application
Some nicotinonitrile derivatives are used as optical materials . These materials have shown promising properties for use in various optical applications .
Methods of Application
The optical materials are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized materials are then subjected to various tests to determine their optical properties .
Results or Outcomes
The optical materials synthesized using nicotinonitrile and its derivatives have shown promising optical properties .
Application in Antioxidant Research
Field
Pharmaceutical Sciences - Antioxidant Research
Summary of Application
2-(diethylamino)nicotinonitrile derivatives have been studied for their antioxidant activities . These compounds have shown promising results in scavenging free radicals .
Methods of Application
The compounds were synthesized and then subjected to antioxidant activity tests using the 2,2-biphenyl-2-picrylhydrazyl (DPPH) method as a free radical scavenging reagent .
Results or Outcomes
2-amino-4,6-diphenyl-nicotinonitrile derivatives showed moderate activity when tested for their antioxidant activities .
Application in Vitamin Synthesis
Field
Pharmaceutical Sciences - Vitamin Synthesis
Summary of Application
Nicotinonitrile is a precursor to the vitamin niacin . Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) .
Methods of Application
The vitamin is synthesized using various chemical reactions involving nicotinonitrile . The synthesized vitamin is then subjected to various tests to determine its therapeutic activities .
Results or Outcomes
The vitamin synthesized using nicotinonitrile has shown promising therapeutic activities and is available in the market .
Application in Heterocyclic Compound Synthesis
Field
Chemistry - Heterocyclic Compound Synthesis
Summary of Application
Nicotinonitrile and its derivatives have been used in the synthesis of new series of furo[2,3-b]pyridine heterocycles bearing thiophene substituent .
Methods of Application
The heterocyclic compounds were synthesized from the corresponding 3-cyano-(2H)-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives was performed in the presence of sodium methoxide .
Results or Outcomes
The synthesized heterocyclic compounds were screened for cytotoxic activity against three tumor cell lines .
Direcciones Futuras
While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Propiedades
IUPAC Name |
2-(diethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGNXYWTWFBRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434092 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-diethylaminopyridine | |
CAS RN |
17782-02-4 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






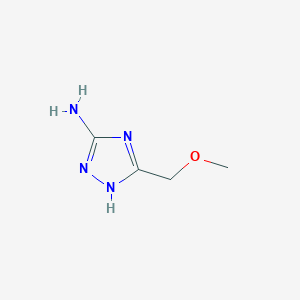
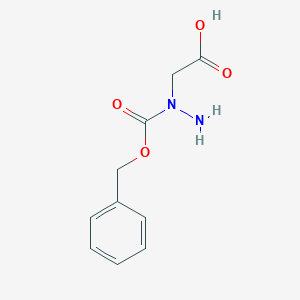

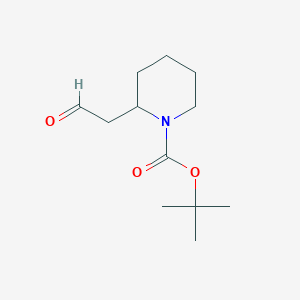

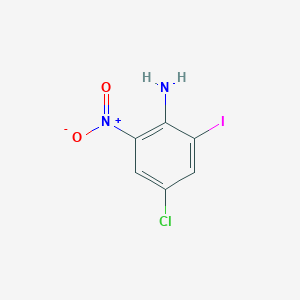

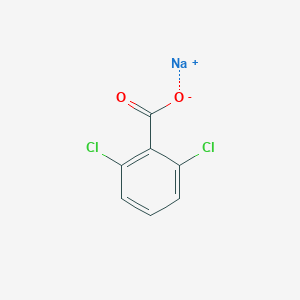
![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)